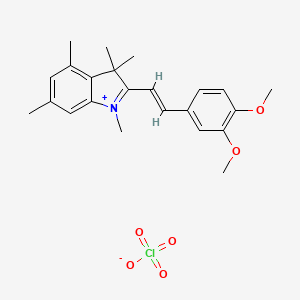
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethoxyphenyl group, an ethenyl linkage, and a pentamethylindolium core, combined with a perchlorate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethenylating agent under basic conditions to form the 3,4-dimethoxyphenyl ethenyl intermediate.
Indolium Core Formation: The intermediate is then reacted with a suitable indole derivative, such as 1,3,3,4,6-pentamethylindole, under acidic conditions to form the indolium core.
Perchlorate Addition: Finally, the indolium compound is treated with perchloric acid to form the perchlorate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl and indolium positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced indolium derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学研究应用
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound is used in the development of advanced materials, including dyes, pigments, and electronic components.
作用机制
The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s indolium core allows it to interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl group enhances its binding affinity and specificity, leading to targeted effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: This compound shares the dimethoxyphenyl group but lacks the indolium core and perchlorate anion.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound has a similar dimethoxyphenyl group but differs in the core structure and functional groups.
Uniqueness
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate is unique due to its combination of a dimethoxyphenyl group, an ethenyl linkage, and a pentamethylindolium core, along with a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C23H28ClNO6 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC 名称 |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C23H28NO2.ClHO4/c1-15-12-16(2)22-18(13-15)24(5)21(23(22,3)4)11-9-17-8-10-19(25-6)20(14-17)26-7;2-1(3,4)5/h8-14H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b11-9+; |
InChI 键 |
UKBSZXQBPGXIKP-LBEJWNQZSA-M |
手性 SMILES |
CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)/C=C/C3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)C=CC3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
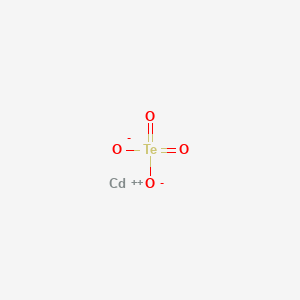
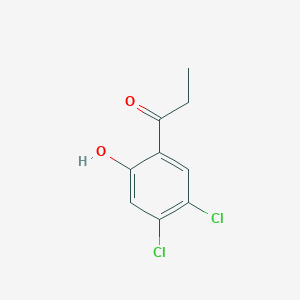
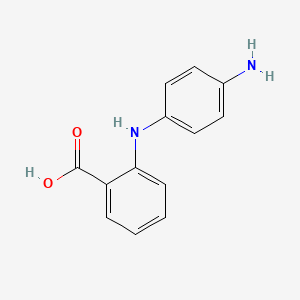
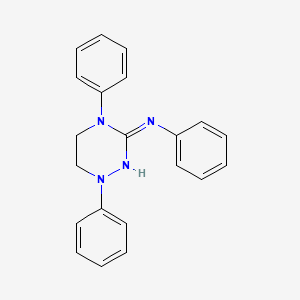
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
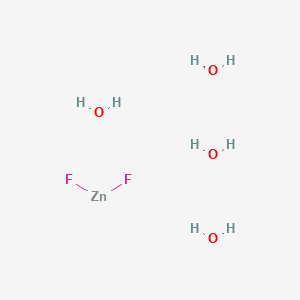
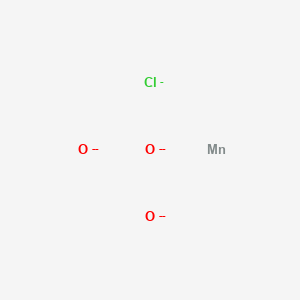
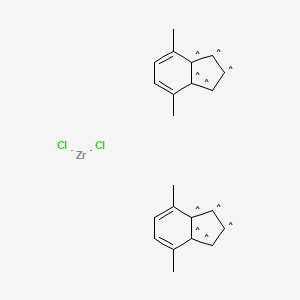
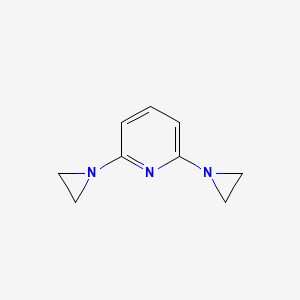
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
